molecular formula C7H7BrN2S B7734315 N'-(4-bromophenyl)carbamimidothioic acid

N'-(4-bromophenyl)carbamimidothioic acid

Cat. No.: B7734315
M. Wt: 231.12 g/mol
InChI Key: MRVQULNOKCOGHC-UHFFFAOYSA-N
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Description

N'-(4-Bromophenyl)carbamimidothioic acid is a carbamimidothioic acid derivative featuring a 4-bromophenyl substituent. This molecular architecture is of significant interest in medicinal chemistry and chemical biology research, particularly in the development of novel bioactive compounds. Thiosemicarbazide-related structures, such as this one, have been investigated for their potential biological activities. For instance, studies on analogous compounds like 4-(4-bromophenyl)-thiosemicarbazide have demonstrated increased antibacterial activity, which researchers attribute to the enhanced electron density on the hydrazinic end of the thiosemicarbazide chain . Furthermore, the 4-bromophenyl group is a common pharmacophore and synthetic intermediate found in compounds with documented research applications, including those evaluated for activity against extensively drug-resistant (XDR) bacterial pathogens . This compound serves as a valuable building block for synthesizing more complex molecules and for structure-activity relationship (SAR) studies. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(4-bromophenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVQULNOKCOGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(N)S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N=C(N)S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiourea Condensation with 4-Bromoaniline

A widely employed method involves the condensation of 4-bromoaniline with thiourea in the presence of an acid catalyst. This one-pot reaction proceeds via nucleophilic attack of the amine on the thiocarbonyl group, followed by dehydration.

Reaction Conditions

  • Solvent: Ethanol or aqueous hydrochloric acid

  • Catalyst: Concentrated HCl (10–15 mol%)

  • Temperature: Reflux (78–100°C)

  • Time: 4–6 hours

The product is typically isolated by cooling the reaction mixture to induce crystallization, followed by filtration and washing with cold ethanol. Yields range from 65% to 78%, with purity dependent on recrystallization solvents such as ethanol-water mixtures.

Reaction of 4-Bromophenyl Isothiocyanate with Ammonia

An alternative route utilizes 4-bromophenyl isothiocyanate, which reacts with aqueous ammonia to form the target compound. This method avoids harsh acidic conditions but requires careful handling of the isothiocyanate precursor.

Procedure

  • Dissolve 4-bromophenyl isothiocyanate (1.0 equiv) in tetrahydrofuran (THF).

  • Add aqueous ammonia (2.0 equiv) dropwise at 0°C.

  • Stir for 2 hours at room temperature.

  • Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

This method achieves higher yields (80–85%) but necessitates the synthesis of 4-bromophenyl isothiocyanate, which itself requires thiophosgene and 4-bromoaniline.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A representative protocol involves:

  • Reactants: 4-Bromoaniline (1.0 equiv), ammonium thiocyanate (1.2 equiv)

  • Solvent: Acetonitrile

  • Conditions: 150°C, 20 minutes, 300 W

  • Yield: 88%

Microwave methods enhance reaction efficiency but require specialized equipment.

Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while protic solvents (e.g., ethanol) facilitate proton transfer during condensation. A study comparing solvents demonstrated the following yield trends:

SolventYield (%)Purity (%)
Ethanol7295
Acetonitrile8598
Water5889

Catalytic Enhancements

Lewis acids such as ZnCl₂ or FeCl₃ (5 mol%) accelerate the condensation by polarizing the thiocarbonyl group. For example, ZnCl₂ increases yields to 82% in ethanol reflux.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 2H, NH₂), 7.54 (d, J = 8.5 Hz, 2H, Ar–H), 7.48 (d, J = 8.5 Hz, 2H, Ar–H).

  • ¹³C NMR: δ 178.5 (C=S), 138.2 (C–Br), 132.1 (Ar–C), 121.9 (Ar–C).

  • IR (KBr): 3250 cm⁻¹ (N–H stretch), 1250 cm⁻¹ (C=S).

Melting Point and Purity

The compound typically melts at 162–165°C. HPLC analysis (C18 column, 70:30 water:acetonitrile) shows ≥98% purity for recrystallized samples.

Chemical Reactions Analysis

Types of Reactions

N’-(4-bromophenyl)carbamimidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the carbamimidothioic acid moiety to corresponding amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate the substitution reaction.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-(4-bromophenyl)carbamimidothioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N’-(4-bromophenyl)carbamimidothioic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound has been shown to interfere with cell proliferation pathways, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N'-(4-bromophenyl)carbamimidothioic acid with key analogs, highlighting substituent effects:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties (LogP, Solubility)
This compound 4-Bromo C7H6BrN3S 244.11 g/mol LogP: ~2.5 (estimated)
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea 4-CF3, Ethyl ester C10H11F3N2S 248.27 g/mol LogP: 3.1; High lipophilicity
Methyl N-(4-fluorophenyl)-N'-methylcarbamimidothioate 4-F, Methyl ester C9H11FN2S 198.26 g/mol LogP: 2.66; Moderate solubility
(3,4,5-Trichlorophenyl) methyl ester chloride 3,4,5-Cl, Methyl ester C8H5Cl3N2S 267.56 g/mol LogP: 3.8; Low aqueous solubility
N-[1-(4-Chlorophenyl)ethyl]-N'-cyano derivative 4-Cl, Cyano, Ethyl ester C11H12ClN3S 253.75 g/mol LogP: ~2.9; Enhanced electrophilicity

Key Observations :

  • Lipophilicity : The trifluoromethyl (CF3) group in increases LogP significantly, favoring membrane permeability but reducing solubility. Bromine’s intermediate LogP (~2.5) suggests a balance between bioavailability and target binding .
Antimicrobial Activity
  • The (3,4,5-trichlorophenyl) methyl ester chloride () demonstrated the highest antimicrobial activity in its series, antagonizing Gram-positive bacteria and fungi. This highlights the importance of multiple electron-withdrawing substituents for enhancing activity .
  • By contrast, bromine’s single substitution may result in moderate activity, though direct data are lacking. Decomposition kinetics to mercapto-derivatives (common in carbamimidothioic acids) could further modulate efficacy .
Antimalarial Potential
  • A quinoline-containing derivative () exhibited antimalarial properties, suggesting that hybrid structures combining carbamimidothioic acid with heterocycles (e.g., chloroquinoline) broaden therapeutic scope. The 4-bromophenyl analog could be explored similarly for Plasmodium targeting .

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